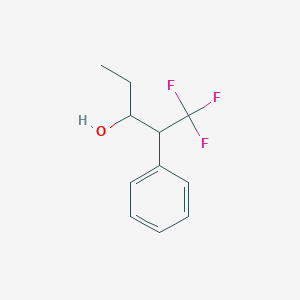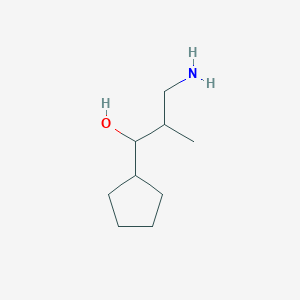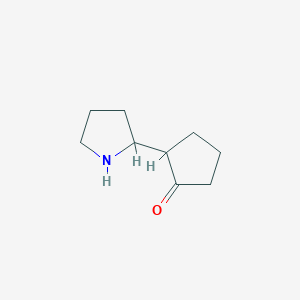![molecular formula C14H19BrO2 B13198535 3-[(Benzyloxy)methyl]-3-(bromomethyl)-2-methyloxolane](/img/structure/B13198535.png)
3-[(Benzyloxy)methyl]-3-(bromomethyl)-2-methyloxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Benzyloxy)methyl]-3-(bromomethyl)-2-methyloxolane is an organic compound that features a unique structure combining a benzyloxy group, a bromomethyl group, and a methyloxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Benzyloxy)methyl]-3-(bromomethyl)-2-methyloxolane typically involves the following steps:
Formation of the Oxolane Ring: The initial step involves the formation of the oxolane ring through a cyclization reaction. This can be achieved by reacting an appropriate diol with an acid catalyst under reflux conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction. This involves reacting the oxolane intermediate with benzyl alcohol in the presence of a strong base such as sodium hydride.
Bromomethylation: The final step involves the bromomethylation of the oxolane ring. This can be achieved by reacting the benzyloxy-substituted oxolane with bromomethylating agents such as bromoform or bromomethyl acetate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-[(Benzyloxy)methyl]-3-(bromomethyl)-2-methyloxolane can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form new derivatives.
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium tert-butoxide, or other strong bases.
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or other strong reducing agents.
Major Products
Nucleophilic Substitution: Substituted oxolane derivatives.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Methyl-substituted oxolane derivatives.
科学的研究の応用
3-[(Benzyloxy)methyl]-3-(bromomethyl)-2-methyloxolane has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of novel polymers and materials with specific properties.
作用機序
The mechanism of action of 3-[(Benzyloxy)methyl]-3-(bromomethyl)-2-methyloxolane involves its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. This property makes it a valuable intermediate in organic synthesis.
類似化合物との比較
Similar Compounds
3-(Bromomethyl)benzoic acid methyl ester: Similar in structure but lacks the oxolane ring.
Methyl 3-(bromomethyl)-4-chlorobenzoate: Contains a chlorobenzoate group instead of the benzyloxy group.
Benzoic acid, 3-bromo-: Contains a bromobenzoic acid group instead of the benzyloxy and oxolane groups.
Uniqueness
3-[(Benzyloxy)methyl]-3-(bromomethyl)-2-methyloxolane is unique due to its combination of a benzyloxy group, a bromomethyl group, and a methyloxolane ring
特性
分子式 |
C14H19BrO2 |
|---|---|
分子量 |
299.20 g/mol |
IUPAC名 |
3-(bromomethyl)-2-methyl-3-(phenylmethoxymethyl)oxolane |
InChI |
InChI=1S/C14H19BrO2/c1-12-14(10-15,7-8-17-12)11-16-9-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 |
InChIキー |
GNOPUIKSZDCJBU-UHFFFAOYSA-N |
正規SMILES |
CC1C(CCO1)(COCC2=CC=CC=C2)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{bicyclo[3.1.0]hexan-3-yl}-2H-1,2,3-triazole](/img/structure/B13198458.png)
![N-Methyl-2H,4H,5H,6H-cyclopenta[c]pyrrol-4-amine](/img/structure/B13198464.png)
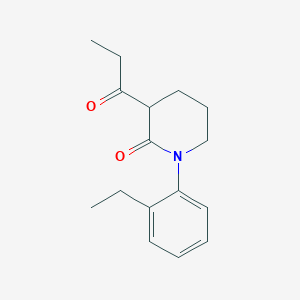
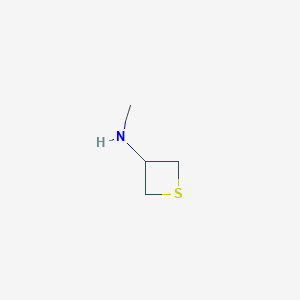
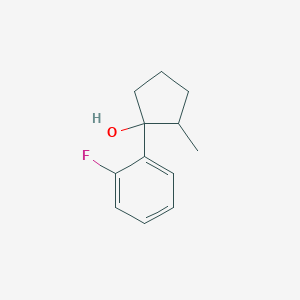
![6-(Dimethylamino)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B13198481.png)
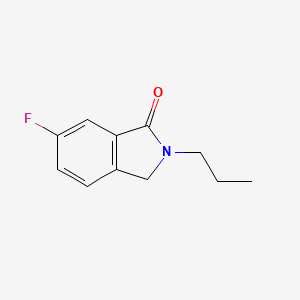
![2-[(3-Chlorobenzyl)amino]-3-methylbutanoic acid](/img/structure/B13198493.png)

